1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- is a chemical compound with the molecular formula C25H42N2O3S and a molecular weight of 450.7 g/mol
Preparation Methods
The synthesis of 1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- typically involves the reaction of benzimidazole derivatives with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained between 0°C to 50°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The heptadecyl chain may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt their function.
Comparison with Similar Compounds
1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- can be compared with other similar compounds such as:
1H-Benzimidazolesulfonic acid, 2-heptadecyl-: Lacks the methyl group, which may affect its reactivity and biological activity.
1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-ethyl-: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and applications.
The uniqueness of 1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
68966-82-5 |
---|---|
Molecular Formula |
C25H42N2O3S |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2-heptadecyl-3-methylbenzimidazole-4-sulfonic acid |
InChI |
InChI=1S/C25H42N2O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-26-22-19-18-20-23(31(28,29)30)25(22)27(24)2/h18-20H,3-17,21H2,1-2H3,(H,28,29,30) |
InChI Key |
XFLRDSHXDQDWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC2=C(N1C)C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.